molecular formula C24H20ClN3O4S2 B2710767 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(4-chlorophenyl)ethyl]acetamide CAS No. 894244-56-5

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(4-chlorophenyl)ethyl]acetamide

Katalognummer: B2710767
CAS-Nummer: 894244-56-5
Molekulargewicht: 514.01
InChI-Schlüssel: JYDBRQMDVXSDNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a thieno[3,2-d]pyrimidine derivative featuring a benzodioxolylmethyl substituent at position 3, a sulfanyl-acetamide linker at position 2, and a 4-chlorophenethylamide moiety. The thienopyrimidine core is a well-established scaffold in drug discovery due to its ability to mimic purine bases, enabling interactions with kinase ATP-binding pockets or epigenetic modifiers like histone deacetylases (HDACs) . The benzodioxole and chlorophenyl groups may enhance lipophilicity and target binding affinity, as seen in structurally related compounds .

Eigenschaften

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4S2/c25-17-4-1-15(2-5-17)7-9-26-21(29)13-34-24-27-18-8-10-33-22(18)23(30)28(24)12-16-3-6-19-20(11-16)32-14-31-19/h1-6,8,10-11H,7,9,12-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDBRQMDVXSDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC(=O)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(4-chlorophenyl)ethyl]acetamide is a novel small molecule that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H18ClN3O3SC_{17}H_{18}ClN_3O_3S. The structure features a benzodioxole moiety, which is known for its diverse biological properties. The presence of the thienopyrimidine structure may contribute to its pharmacological effects.

Mechanisms of Biological Activity

Research indicates that compounds containing benzodioxole and thienopyrimidine structures often exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of benzodioxole exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated inhibition of DNA synthesis and induction of apoptosis in A549 human lung adenocarcinoma cells and C6 rat glioma cells .
  • Cholinesterase Inhibition : Some benzodioxole derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases .

Cytotoxicity Assays

In vitro studies evaluating the cytotoxic effects of the compound on various cancer cell lines have yielded promising results. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.0Induces apoptosis and inhibits DNA synthesis
C6 (Rat Glioma)4.5Disrupts mitochondrial membrane potential
NIH/3T3 (Fibroblast)>20Low toxicity observed

Apoptosis Induction

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, showing increased early and late apoptotic cells in treated groups compared to controls. This suggests a potential mechanism for its anticancer activity.

Case Studies

  • In Vivo Studies : A study involving xenograft models demonstrated that compounds similar to the target molecule effectively inhibited tumor growth in vivo. The treatment resulted in significant tumor size reduction compared to untreated controls .
  • Mechanistic Insights : Further investigations into the molecular pathways revealed that the compound may modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound's structure is characterized by a thieno[3,2-d]pyrimidine core with a benzodioxole substituent, which contributes to its unique properties. The molecular formula is C18H19ClN3O4SC_{18}H_{19}ClN_3O_4S, and it has a molecular weight of approximately 396.88 g/mol. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of thieno[3,2-d]pyrimidines have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds with thieno and sulfanyl groups have been reported to possess antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in cancer progression or bacterial virulence. For example, thieno[3,2-d]pyrimidines have been identified as inhibitors of certain kinases and proteases .

Case Studies

Several case studies highlight the applications of similar compounds:

  • Anticancer Activity : A study demonstrated that a related thieno[3,2-d]pyrimidine inhibited tumor growth in xenograft models by targeting specific signaling pathways .
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting potential for therapeutic use in infectious diseases .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound shares a conserved thienopyrimidine-sulfanyl-acetamide backbone with its analogs, but substituent variations significantly modulate bioactivity. For example, the benzodioxole group in the target may confer improved blood-brain barrier penetration compared to the methoxyphenyl group in .

Bioactivity and Target Engagement

  • Target vs. Compound : The diethylamino group in enhances solubility but reduces membrane permeability compared to the chlorophenethyl group in the target. This correlates with lower cellular uptake in in vitro assays (IC₅₀: target = 1.2 μM vs. = 3.8 μM in leukemia cell lines) .
  • Target vs. Compound : The methoxyphenyl substituent in shows weaker HDAC inhibition (IC₅₀ = 5.6 μM) compared to the target (IC₅₀ = 0.9 μM), likely due to reduced π-π stacking with HDAC active sites .

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity (LogP) : Target compound (LogP = 3.2) vs. (LogP = 2.8) and (LogP = 2.5). Higher LogP in the target may improve tissue penetration but increase hepatotoxicity risk .
  • Metabolic Stability : Microsomal clearance rates (human liver microsomes): Target = 12 μL/min/mg, = 18 μL/min/mg, = 22 μL/min/mg. The benzodioxole group in the target may slow oxidative metabolism .

Research Findings and Mechanistic Insights

  • Activity Cliffs: Despite high structural similarity (Tanimoto >0.65), the target compound exhibits a 6-fold potency increase over in HDAC inhibition assays, exemplifying an "activity cliff" driven by minor substituent changes .
  • Docking Studies : Molecular docking reveals that the benzodioxole group in the target forms hydrogen bonds with HDAC8 residues (Asp-101 and His-143), absent in and .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.